molecular formula C16H21NO3 B7507870 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone

Cat. No. B7507870
M. Wt: 275.34 g/mol
InChI Key: ZHQHYAQYGBDTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is a compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in the progression of different diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has various biochemical and physiological effects. For instance, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone. Some of these directions include further studies on the mechanism of action of this compound, identification of potential drug targets, and development of more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has shown potential therapeutic applications in various diseases. Its biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a basis for further research in this area.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 4-methoxypiperidine with ethyl acetoacetate to form 4-methoxypiperidin-1-yl)ethyl acetoacetate. This intermediate is then subjected to cyclization under acidic conditions to form 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. Some of the diseases where this compound has shown potential include cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-6-8-17(9-7-14)16(18)13-10-12-4-2-3-5-15(12)20-11-13/h2-5,13-14H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHYAQYGBDTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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